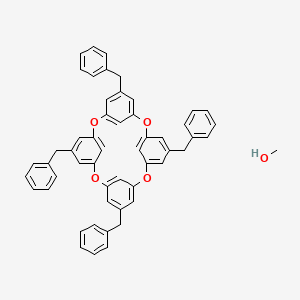

C-Benzylcalix(4)resorcinarene CH3OH

Description

C-Benzylcalix(4)resorcinarene CH3OH (CAS 118629-61-1) is a calixresorcinarene derivative characterized by a macrocyclic structure formed from resorcinol and benzyl substituents. Its molecular formula is C53H44O5, distinguishing it from related compounds by the inclusion of methanol, likely as a solvate or structural component . The compound is synthesized via solvent-free grinding methods, employing alkaline (KOH) and acid (p-toluenesulfonic acid) catalysts, a technique optimized to minimize waste and enhance reaction efficiency .

Properties

Molecular Formula |

C53H44O5 |

|---|---|

Molecular Weight |

760.9 g/mol |

IUPAC Name |

methanol;5,11,17,23-tetrabenzyl-2,8,14,20-tetraoxapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |

InChI |

InChI=1S/C52H40O4.CH4O/c1-5-13-37(14-6-1)21-41-25-45-33-46(26-41)54-48-28-43(23-39-17-9-3-10-18-39)30-50(35-48)56-52-32-44(24-40-19-11-4-12-20-40)31-51(36-52)55-49-29-42(27-47(34-49)53-45)22-38-15-7-2-8-16-38;1-2/h1-20,25-36H,21-24H2;2H,1H3 |

InChI Key |

AYKCSQFMPROMMK-UHFFFAOYSA-N |

Canonical SMILES |

CO.C1=CC=C(C=C1)CC2=CC3=CC(=C2)OC4=CC(=CC(=C4)CC5=CC=CC=C5)OC6=CC(=CC(=C6)OC7=CC(=CC(=C7)O3)CC8=CC=CC=C8)CC9=CC=CC=C9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Calixresorcinarenes are versatile macrocycles with tunable properties based on substituents. Below is a detailed comparison of C-Benzylcalix(4)resorcinarene CH3OH with structurally analogous compounds:

Key Observations:

- Substituent Effects: The benzyl group in this compound increases lipophilicity compared to hydroxyl (CHK[4]R) or amino (CPDAK[4]R) substituents, making it more soluble in organic solvents .

- Methanol Role: The inclusion of methanol likely stabilizes the crystal lattice or acts as a co-solvent, differentiating it from the non-solvated C-Benzylcalix[4]resorcinarene (C56H48O8) .

- Antioxidant Activity : While C-Sinamalkaliks[4]resorcinarene exhibits strong antioxidant activity (IC50 = 2.9661 ppm via ABTS), the benzyl-substituted variant may show reduced activity due to fewer hydroxyl groups .

Functional and Application Differences

- Host-Guest Chemistry : The benzyl group’s bulkiness in this compound enhances its ability to encapsulate hydrophobic guests, unlike polar derivatives like CHK[4]R .

- Synthetic Efficiency : Solvent-free grinding, common to all calixresorcinarenes in , ensures eco-friendly synthesis but may yield variations in purity or crystallinity depending on substituents.

- Industrial Relevance : this compound is commercially available (Guangzhou Cato Research Chemicals Inc.), highlighting its industrial applicability compared to research-focused analogs like CPDAK[4]R .

Preparation Methods

Acid-Catalyzed Condensation of Resorcinol with Benzyl Aldehydes

The foundational step in synthesizing C-Benzylcalix(4)resorcinarene involves the acid-catalyzed cyclocondensation of resorcinol with benzyl aldehyde derivatives. This reaction is generally performed under reflux conditions in a solvent mixture of ethanol and concentrated hydrochloric acid or other suitable acid catalysts.

-

- Reflux in ethanol/HCl mixture for several hours.

- The molar ratio of resorcinol to aldehyde is typically 1:1.

- Acid catalyst concentration and reaction time are optimized depending on the aldehyde substituent to maximize yield.

-

- The acid catalyst protonates the aldehyde carbonyl, enhancing electrophilicity.

- Resorcinol undergoes electrophilic aromatic substitution at the 2,4-positions, leading to tetramerization and macrocycle formation.

-

- Formation of C-benzylcalix(4)resorcinarene with four benzyl groups attached at the methine bridges.

- The reaction produces a mixture of stereoisomers (conformers) such as chair, cone, and 1,2-alternate, which can be separated by chromatographic techniques.

This method is well-documented in the literature for producing various C-alkylated resorcinarenes, including benzyl derivatives, with yields ranging from moderate to high depending on the aldehyde substituent and reaction parameters.

Purification and Characterization of Stereoisomers

After the condensation reaction, the crude product mixture contains different stereoisomeric forms of the calixresorcinarene. Purification is essential to isolate the desired conformer.

-

- Silica gel column chromatography using chloroform or other non-polar solvents.

- Recrystallization from solvents such as methanol (CH3OH) to obtain pure methanol solvate crystals.

-

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) is employed to distinguish conformers based on symmetry patterns.

- Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) confirms molecular weight and purity.

- X-ray crystallography may be used to confirm the solid-state conformation and solvate structure.

The methanol solvate form (CH3OH) is often obtained during recrystallization, which stabilizes the macrocycle and can influence its supramolecular properties.

Summary Table of Preparation Method Parameters

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Condensation | Resorcinol + benzyl aldehyde, HCl, ethanol, reflux (several hours) | Acid-catalyzed tetramerization; mixture of stereoisomers formed |

| Purification | Silica gel chromatography, chloroform; recrystallization from CH3OH | Isolation of pure conformers; methanol solvate formation |

| Characterization | 1H/13C NMR, ESI-HRMS, X-ray crystallography | Confirmation of structure, stereochemistry, and purity |

| Optional Functionalization | Chloromethylation (paraformaldehyde + HCl + ZnCl2), click chemistry | Enables further derivatization and hybrid formation |

Research Findings and Optimization Insights

- The yield and selectivity of the cyclocondensation depend strongly on the aldehyde substituent and acid catalyst concentration.

- The presence of methanol during recrystallization stabilizes the calixresorcinarene as a solvate, affecting its conformation and solid-state properties.

- Stereoisomer distribution can be influenced by reaction temperature, solvent system, and catalyst choice.

- Functionalized benzylcalixresorcinarenes serve as versatile platforms for supramolecular chemistry and material science applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for C-Benzylcalix(4)resorcinarene CH3OH, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves acid-catalyzed condensation of resorcinol derivatives with benzaldehyde under controlled conditions. Purity optimization requires iterative recrystallization in methanol (CH3OH) or ethanol, monitored via HPLC (>95% purity achievable) . Conflicting CAS numbers (e.g., 168609-07-2 vs. 118629-61-1) and molecular formulas (C56H48O8 vs. C53H44O5) suggest structural variants or solvation states; cross-validate using SciFinder-n or Reaxys .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodological Answer : Use a combination of:

- NMR (1H/13C) to confirm aromatic substitution patterns and benzyl group integration.

- FT-IR for O–H and C=O stretching frequencies (~3400 cm⁻¹ and 1680 cm⁻¹, respectively).

- Mass Spectrometry (HRMS) to resolve discrepancies in molecular weight (e.g., 760.319 Da vs. 824.5 Da) .

- X-ray crystallography for absolute conformation determination, though solvent inclusion (e.g., CH3OH) may complicate lattice packing .

Q. What are the key applications of C-Benzylcalix(4)resorcinarene in supramolecular chemistry?

- Methodological Answer : The compound’s cavity size (~8–10 Å) enables host-guest interactions with small organic molecules or metal ions. Design experiments using:

- Fluorescence titration to quantify binding constants (e.g., with nitroaromatics).

- Solvent polarity adjustments (e.g., CH3OH vs. DMSO) to modulate guest affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular data (e.g., CAS numbers, formulas)?

- Methodological Answer : Cross-reference databases with strict filters:

- SciFinder-n : Use “Substance Identifier” with CAS or molecular formula, and apply “Experimental Properties” filters .

- Reaxys : Compare spectral data and synthetic protocols across entries to identify solvates or derivatives .

- Note : Discrepancies in CAS 168609-07-2 (C56H48O8) vs. 118629-61-1 (C53H44O5) may reflect benzyl group substitution patterns or CH3OH solvation .

Q. How does solvent choice (e.g., CH3OH) impact the antioxidant activity of calixresorcinarenes?

- Methodological Answer : Methanol’s proticity enhances hydrogen-atom transfer (HAT) mechanisms in DPPH˙ assays. For C-Benzylcalix(4)resorcinarene:

- Experimental Design : Vary solvent polarity (CH3OH, acetonitrile) and measure IC50 values.

- Data Interpretation : Stronger O–H bonds in polar solvents may reduce radical scavenging efficiency, as seen in analogous C-methylcalix[4]resorcinarene systems .

Q. What computational strategies predict host-guest binding affinities for C-Benzylcalix(4)resorcinarene?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvent (CH3OH) effects on cavity accessibility.

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify electron-rich binding sites.

- Validate with experimental ITC (isothermal titration calorimetry) data .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.